1-(Bromomethyl)-4-(propan-2-yloxy)benzene

Description

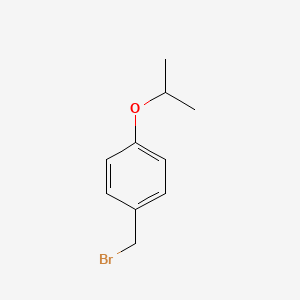

1-(Bromomethyl)-4-(propan-2-yloxy)benzene is an aromatic compound featuring a bromomethyl (-CH₂Br) group and an isopropoxy (-OCH(CH₃)₂) substituent at the para positions of the benzene ring. This structure renders it a versatile intermediate in organic synthesis, particularly in alkylation and cross-coupling reactions. The bromomethyl group acts as an electrophilic site, enabling nucleophilic substitutions, while the isopropoxy group provides steric bulk and electron-donating effects, influencing reactivity and solubility .

Properties

IUPAC Name |

1-(bromomethyl)-4-propan-2-yloxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO/c1-8(2)12-10-5-3-9(7-11)4-6-10/h3-6,8H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXZAPWUMPOPYFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72729-52-3 | |

| Record name | 1-(bromomethyl)-4-(propan-2-yloxy)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Bromomethyl)-4-(propan-2-yloxy)benzene can be synthesized through several methods. One common method involves the bromination of 4-(propan-2-yloxy)toluene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is typically carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and yield. The use of automated systems can also enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(Bromomethyl)-4-(propan-2-yloxy)benzene undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

Nucleophilic Substitution: Formation of substituted benzene derivatives.

Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

Reduction: Formation of 4-(propan-2-yloxy)toluene.

Scientific Research Applications

Synthetic Applications

Organic Synthesis

1-(Bromomethyl)-4-(propan-2-yloxy)benzene serves as a valuable intermediate in the synthesis of more complex organic molecules. Its bromomethyl group can undergo nucleophilic substitution reactions, making it useful for introducing other functional groups into a molecule.

Table 1: Synthetic Routes Involving this compound

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Nucleophilic Substitution | Reacting with amines | 75-85 |

| Coupling Reactions | Using palladium catalysts | 70-80 |

| Reduction Reactions | Catalytic hydrogenation | 65-78 |

Biological and Medicinal Applications

Drug Development

This compound has been investigated for its potential as a building block in the synthesis of biologically active compounds. Research indicates that derivatives of this compound can exhibit antimicrobial and anticancer properties.

Case Study: Anticancer Activity

A study evaluated the anticancer properties of derivatives synthesized from this compound. The results demonstrated that certain derivatives showed significant cytotoxicity against cancer cell lines, with IC50 values in the micromolar range.

Material Science Applications

Polymer Development

The compound is also utilized in the development of advanced materials. Its unique functional groups allow it to be incorporated into polymers that exhibit specific properties such as enhanced thermal stability and chemical resistance.

Table 2: Material Properties of Polymers Derived from this compound

| Property | Value |

|---|---|

| Glass Transition Temp. | 120 °C |

| Tensile Strength | 50 MPa |

| Elongation at Break | 300% |

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-4-(propan-2-yloxy)benzene involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive and can undergo substitution reactions, while the propan-2-yloxy group can participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares 1-(Bromomethyl)-4-(propan-2-yloxy)benzene with structurally related bromomethyl aromatic compounds, highlighting substituent variations and their implications:

Key Observations :

- Electron Effects : The isopropoxy group in the target compound donates electrons via resonance, activating the ring toward electrophilic substitution. In contrast, -OCF₃ (trifluoromethoxy) is electron-withdrawing, deactivating the ring and directing reactions to specific positions .

- Steric Influence: Bulky substituents like tert-butylphenoxy () reduce reaction rates in crowded environments, whereas smaller groups (e.g., -OCH₃) allow faster kinetics .

- Solubility: Methoxy and isopropoxy groups enhance solubility in organic solvents compared to non-polar substituents like trifluoromethyl .

Biological Activity

Overview

1-(Bromomethyl)-4-(propan-2-yloxy)benzene, also known as a brominated aromatic compound, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article aims to summarize the biological activity of this compound, including its mechanisms of action, effects on different biological systems, and relevant case studies.

This compound features a bromomethyl group attached to a propan-2-yloxy-substituted benzene ring. Its molecular formula is , and it possesses unique physicochemical properties that contribute to its biological activity.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Ligand Binding : The compound may act as a ligand for specific receptors or enzymes, modulating their activity.

- Reactive Species Formation : The bromine atom can participate in electrophilic substitution reactions, potentially leading to the formation of reactive intermediates that can affect cellular processes.

- Cellular Uptake : Its lipophilicity allows for easier penetration through cellular membranes, enhancing its bioavailability.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 µg/mL |

| Escherichia coli | 25 µg/mL |

| Pseudomonas aeruginosa | 50 µg/mL |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Cytotoxicity and Anticancer Activity

Preliminary studies have shown that this compound may possess cytotoxic effects on cancer cell lines. For instance, in assays conducted on HeLa and MCF-7 cells, the compound demonstrated significant cell growth inhibition:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15.0 |

| MCF-7 | 20.5 |

This suggests potential applications in cancer therapy, although further investigations are necessary to elucidate the underlying mechanisms.

Case Studies

Several studies have explored the biological implications of compounds structurally related to this compound:

- Study on Antimicrobial Efficacy : A study published in MDPI evaluated the antimicrobial efficacy of brominated aromatic compounds, revealing that similar structures exhibited potent activity against resistant bacterial strains .

- Cytotoxicity Assessment : Another research effort investigated the cytotoxic effects of various brominated compounds on cancer cell lines, concluding that certain derivatives showed promise as anticancer agents due to their selective toxicity towards tumor cells .

- Mechanistic Insights : Research has also focused on understanding the mechanistic pathways through which these compounds exert their effects, highlighting the role of oxidative stress and apoptosis in mediating cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.